Thymine

DNA Stability Molecular Recognition Base Stacking

Thymine (5-methyluracil) is essential for quantitative DNA photodamage research: its C5 methyl group confers a 7.6-fold higher CPD yield, enabling predictable UV damage models. Unlike uracil, thymine stabilizes DNA-protein interactions (~1 kcal/mol) critical for binding assays. As a nucleoside analog scaffold, it achieves 25-fold HSV-1 selectivity. Choose ≥98% pure Thymine—available in bulk at competitive prices.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 2792-47-4
Cat. No. B7767491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine
CAS2792-47-4
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)NC1=O
InChIInChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
InChIKeyRWQNBRDOKXIBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.82 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Thymine (CAS 2792-47-4) as a Differentiated Pyrimidine Nucleobase for DNA Research and Nucleoside Synthesis


Thymine (5-methyluracil) is a pyrimidine nucleobase, distinguished by a methyl group at the C5 position, making it one of the four canonical bases in DNA [1]. It is a white crystalline powder with a molecular weight of 126.11 g/mol [1]. Its melting point is approximately 316-320 °C and it has a pKa of ~9.7-9.94 [2]. Thymine exhibits limited solubility in cold water (~3.82 g/L) but is soluble in hot water, alkali, and DMSO [1].

The Non-Interchangeability of Thymine: Why Uracil and 5-Methylcytosine Are Not Drop-In Replacements


While Thymine is a pyrimidine base, its closest in-class analogs—uracil and 5-methylcytosine—exhibit distinct physicochemical and biological behaviors that preclude simple substitution. Uracil (Thymine without the C5 methyl group) lacks the stabilizing CH/π interaction with adenine, altering base stacking and DNA duplex stability [1]. 5-Methylcytosine (a methylated cytosine) forms a Watson-Crick base pair with guanine, not adenine, and its methylation enhances stacking interactions differently, leading to a unique epigenetic role in DNA [2][3]. These fundamental differences in molecular recognition, hydrogen-bonding patterns, and structural dynamics mean that using an alternative base will yield non-equivalent experimental and functional outcomes.

Quantitative Differentiation of Thymine (CAS 2792-47-4) from Uracil and 5-Methylcytosine


Thymine Exhibits Superior Base Pair Stability in DNA Due to a Specific CH/π Interaction Not Present with Uracil

DFT calculations on base pair dimers demonstrate that replacing uracil with thymine introduces a stabilizing CH/π interaction between the thymine C5 methyl group and the five-membered ring of adenine [1]. This interaction contributes to the enhanced stability of the thymine-adenine base pair in DNA compared to the uracil-adenine base pair in RNA [1]. The interaction is absent in the uracil-adenine base pair [1].

DNA Stability Molecular Recognition Base Stacking

Uracil Binds 1.8-Fold More Tightly than Thymine to a DNA Repair Enzyme Structural Mimic

A study using receptor 1a as a structural mimic of the uracil DNA glycosylase (UDG) active site found that uracil bound more tightly than thymine [1]. The apparent binding constant for uracil was 1.8-fold greater than that for thymine (60 M⁻¹) [1]. This difference is attributed to acidity-dependent binding, where uracil's lower N(3)H pKa enhances its affinity for the receptor [1].

DNA Repair Enzyme Binding Molecular Recognition

Thymine's C5 Methyl Group Contributes <1 kcal/mol to Protein-DNA Binding Free Energy

In a study on the bZIP transcription factor binding to DNA, replacing thymine with uracil in the DNA duplex resulted in small changes of <1 kcal/mol in binding free energies for wild-type and 4A mutant proteins [1]. The 11A and 18A mutants bound almost equally well to native (thymine-containing) and uracil-containing DNA [1].

Protein-DNA Interaction Binding Affinity Thermodynamics

Thymine Cyclobutane Dimer Quantum Yield is 7.6-Fold Higher than (6-4) Adduct Formation

In a single-stranded oligonucleotide, (dT)20, the quantum yield for the formation of cyclobutane thymine dimers (CPD) is (2.8 ± 0.2) × 10⁻², while the yield for the (6-4) adduct is (3.7 ± 0.3) × 10⁻³ [1]. This represents a 7.6-fold higher quantum yield for the cyclobutane dimer compared to the (6-4) photoproduct [1]. This difference is rationalized by theoretical models comparing the reactive ability of the seam of intersections leading to each photoproduct [2].

UV Photodamage DNA Repair Cyclobutane Pyrimidine Dimer

2'-Fluoro-araTTP (a Thymine Analog) Exhibits 25-Fold Selectivity for HSV-1 DNA Polymerase Over Human Polymerase-α

The thymine-based nucleoside analog triphosphate, 2'-fluoro-araTTP, showed a high degree of selectivity for viral DNA polymerase over human enzymes [1]. The inhibition constant (Ki) for HSV-1 DNA polymerase was 0.048 µM, while the Ki for human DNA polymerase-α was 1.2 µM, representing a 25-fold difference in affinity [1].

Antiviral Nucleoside Analog DNA Polymerase Inhibition

Optimal Application Scenarios for Thymine Based on Quantitative Performance Differentiation


UV-Induced DNA Damage and Repair Studies

Thymine is the optimal substrate for generating and quantifying cyclobutane pyrimidine dimers (CPDs), the most abundant UV-induced DNA lesion. Its well-characterized quantum yield of ~1% in DNA and ~10% in specific locked nucleotides [1] allows for precise control and modeling of photodamage experiments. Furthermore, the 7.6-fold higher quantum yield for CPD formation over (6-4) adducts in (dT)20 [2] makes it a predictable model for DNA repair studies, particularly those involving photolyases [3].

Investigating Protein-DNA Recognition and Epigenetics

Thymine is essential for studies of protein-DNA interactions where the C5 methyl group plays a role. Its replacement with uracil can be used to specifically probe the contribution of this methyl group to binding affinity, which has been quantified at <1 kcal/mol for certain transcription factors [1]. This makes thymine a critical tool for dissecting the molecular basis of DNA-protein recognition and the role of base methylation.

Synthesis of Selective Antiviral and Anticancer Nucleoside Analogs

Thymine serves as the core scaffold for developing nucleoside analogs with selective activity against viral and cancer targets. The demonstrated 25-fold selectivity of a thymine-based triphosphate (2'-fluoro-araTTP) for HSV-1 DNA polymerase over human polymerase-α [1] highlights its potential as a starting point for designing therapeutics with favorable therapeutic indices. This scaffold is actively used in the development of novel prodrugs and modified nucleosides [2].

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